DI-(4-Vinylbenzyl)ether

Description

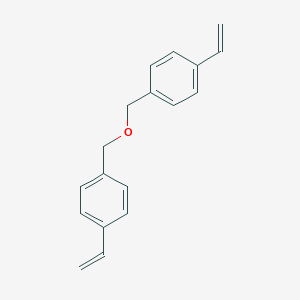

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-4-[(4-ethenylphenyl)methoxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c1-3-15-5-9-17(10-6-15)13-19-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBFLOKELPHUPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)COCC2=CC=C(C=C2)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00579584 | |

| Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115444-35-4 | |

| Record name | 1,1'-[Oxybis(methylene)]bis(4-ethenylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00579584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of Di 4 Vinylbenzyl Ether and Analogous Structures

Chemical Routes to Vinylbenzyl Ether Formation

The creation of the ether bond is central to the synthesis of di-(4-vinylbenzyl)ether and its analogs. This can be achieved through several reliable chemical routes, each offering distinct advantages depending on the desired final structure and available starting materials.

Nucleophilic Substitution Reactions Involving Halogenated Vinylbenzyl Intermediates

A primary and widely employed method for forming the vinylbenzyl ether linkage is through nucleophilic substitution, often in the form of the Williamson ether synthesis. This approach involves the reaction of a vinylbenzyl halide, most commonly 4-vinylbenzyl chloride, with an alkoxide or phenoxide nucleophile.

In the specific context of synthesizing the symmetric this compound, this could be envisioned through the reaction of 4-vinylbenzyl alcohol with 4-vinylbenzyl chloride under basic conditions. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-vinylbenzyl alcohol to form the corresponding alkoxide. This potent nucleophile then attacks the electrophilic carbon of the chloromethyl group on a second molecule of 4-vinylbenzyl chloride, displacing the chloride ion and forming the desired ether linkage.

This strategy is broadly applicable for attaching vinylbenzyl groups to various molecular scaffolds. For instance, research has demonstrated the successful etherification of sucrose (B13894) by treating it with NaH and 4-vinylbenzyl chloride in dimethylformamide (DMF) to produce vinylbenzyl sucrose ethers. nih.gov Similarly, this method is used to functionalize polymers. Oligo(phenylene ether)s (OPEs) with terminal hydroxyl groups are reacted with 4-vinylbenzyl chloride in the presence of K₂CO₃ to yield OPEs capped with vinylbenzyl ether groups, a key step in creating advanced polymer architectures. acs.org

Table 1: Representative Conditions for Nucleophilic Substitution

| Nucleophile | Electrophile | Base / Catalyst | Solvent | Temperature | Product Type | Ref |

|---|---|---|---|---|---|---|

| Sucrose | 4-Vinylbenzyl Chloride | NaH, Bu₄N⁺I⁻ | DMF | 70°C | Vinylbenzyl Sucrose Ether | nih.gov |

Etherification Strategies Employing Vinylbenzyl Alcohols and Phenolic Compounds

Etherification can also be achieved by starting with vinylbenzyl alcohols or related phenolic structures like 4-vinylphenol (B1222589). These reactions can proceed via several mechanisms, including acid-catalyzed dehydration or by converting the hydroxyl group into a better leaving group.

The self-condensation of 4-vinylbenzyl alcohol under acidic conditions could theoretically produce this compound, though this route may be complicated by polymerization of the vinyl group under harsh acidic conditions. A more controlled approach involves the principles of nucleophilic substitution described previously, where a vinylbenzyl alcohol serves as the nucleophile that attacks an activated substrate.

Studies have reported the etherification of α-vinylbenzyl alcohol with other alcohols, such as glycerol, in the presence of a solid acid catalyst, demonstrating the reactivity of the vinylbenzyl alcohol moiety in forming ether bonds. dv-expert.orgchemicalbook.com Furthermore, 4-vinylphenol can be readily converted into a vinylphenyl ether through Williamson synthesis by reacting it with an alkyl halide in the presence of a base. researchgate.net This highlights the versatility of vinyl-functionalized phenols and alcohols as precursors in ether synthesis.

Advanced Syntheses of Divinyl Ether Architectures via Palladium-Mediated and Other Catalytic Approaches

Beyond classical methods, advanced catalytic systems, particularly those based on palladium, offer sophisticated routes for the synthesis of vinyl ethers and, by extension, divinyl ether architectures. These methods often provide higher efficiency, milder reaction conditions, and greater functional group tolerance.

Palladium-catalyzed transetherification is a powerful technique for synthesizing functionalized vinyl ethers. researchgate.net This reaction involves the exchange of an alcohol with a simple vinyl ether, like ethyl vinyl ether, catalyzed by a palladium complex. This process has been optimized to produce a wide array of vinyl ether monomers from various functional alcohols in high yields. researchgate.net

Furthermore, palladium catalysts have been developed for the dimerization of vinyl ethers. nih.gov Certain (α-diimine)PdCl⁺ species can catalytically dimerize alkyl vinyl ethers to form β,γ-unsaturated acetals and can cyclize divinyl ethers into cyclic acetals. nih.govresearchgate.net While not a direct synthesis of this compound, these catalytic transformations showcase the potential for palladium-mediated C-O bond formation and rearrangement in divinyl ether systems. Such catalytic strategies represent a frontier for creating complex divinyl architectures that may be challenging to access through traditional synthetic routes. organic-chemistry.orgmdpi.com

Table 2: Examples of Palladium-Catalyzed Reactions for Vinyl Ether Synthesis

| Reaction Type | Substrates | Catalyst System | Key Feature | Ref |

|---|---|---|---|---|

| Transetherification | Ethyl Vinyl Ether + Alcohol | In situ generated Pd-catalyst | Single-step synthesis of functional vinyl ethers | researchgate.net |

| Dimerization/Cyclization | Alkyl Vinyl Ethers / Divinyl Ethers | (α-diimine)PdCl⁺ | Forms acetals or cyclic acetals | nih.gov |

Preparation and Functionalization of Key Monomeric Precursors

The quality and availability of the starting monomers are paramount to the successful synthesis of this compound and related polymers. The preparation and purification of 4-vinylbenzyl chloride and the functionalization of oligomeric precursors are critical enabling steps.

Synthesis and Purification of 4-Vinylbenzyl Chloride

4-Vinylbenzyl chloride (VBC) is a bifunctional monomer containing both a polymerizable vinyl group and a reactive benzylic chloride. It is a cornerstone precursor for many of the synthetic routes discussed.

There are several established methods for its synthesis:

Chlorination of Vinyltoluene : A common industrial route involves the free-radical chlorination of vinyltoluene. wikipedia.org Since vinyltoluene is often a mixture of 3- and 4-isomers, this can result in an isomeric mixture of vinylbenzyl chloride that may require separation. wikipedia.org

Chlorination of 4-Vinylbenzyl Alcohol : A more direct laboratory-scale synthesis involves the treatment of 4-vinylbenzyl alcohol with a chlorinating agent. univook.com Reagents such as thionyl chloride or phosphorus pentachloride are effective for converting the primary alcohol into the corresponding benzylic chloride under moderate temperatures. univook.com

Elimination Reaction : Another route involves a dehydrohalogenation step. For example, p-chloromethyl-α-bromoethylbenzene can be treated with a base like potassium hydroxide (B78521) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) to eliminate HBr and form the vinyl group, yielding 4-vinylbenzyl chloride with high purity. chemicalbook.com

Purification of VBC is crucial to prevent premature polymerization and to ensure controlled reactions. Distillation under reduced pressure is a common method. chemicalbook.com For polymerization applications, inhibitors are typically added, and the monomer must be passed through a column of basic alumina (B75360) to remove them immediately before use.

Table 3: Synthesis of 4-Vinylbenzyl Chloride via Elimination

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Ref |

|---|

Derivatization of Oligo(phenylene ether)s with Reactive End Groups for Vinylbenzyl Ether Incorporation

The incorporation of vinylbenzyl ether functionalities onto polymer backbones is a key strategy for producing advanced materials, such as thermosetting resins with desirable properties. Oligo(phenylene ether)s (OPEs), also known as polyphenylene oxides (PPOs), are often used as the backbone due to their excellent thermal stability, mechanical strength, and dielectric properties.

The process typically involves a two-step approach:

Synthesis of a Reactive-End-Group Oligomer : First, an OPE with a reactive functional group at its chain end(s) is prepared. Most commonly, this is a hydroxyl group.

Vinylbenzyl Ether End-Capping : The hydroxyl-terminated OPE is then reacted with 4-vinylbenzyl chloride via a nucleophilic substitution reaction, as described in section 2.1.1.

A specific example is the synthesis of a vinylbenzyl ether-terminated OPE containing tetrafluorophenylene segments. acs.org In this work, a hydroxyl-terminated OPE (HT-OPE) was first prepared. This oligomer was then reacted with an excess of 4-vinylbenzyl chloride using potassium carbonate as the base in dimethylacetamide (DMAc) at 100°C for 24 hours. The successful incorporation of the vinylbenzyl ether end groups was confirmed by the appearance of characteristic vinyl proton signals in ¹H NMR spectra and the disappearance of the hydroxyl group signal. acs.org This functionalization transforms the thermoplastic OPE into a reactive oligomer capable of cross-linking through its vinyl groups, significantly enhancing its thermal and mechanical properties after curing.

Mechanistic Insights and Optimization of Reaction Conditions in Divinyl Ether Synthesis

The formation of this compound is governed by the principles of nucleophilic substitution, specifically the SN2 (bimolecular nucleophilic substitution) mechanism characteristic of the Williamson ether synthesis. wikipedia.org In this reaction, a potent nucleophile, the 4-vinylbenzyl alkoxide ion (RO⁻), attacks the electrophilic carbon of the benzylic chloride in a second molecule of 4-vinylbenzyl chloride. masterorganicchemistry.com

The mechanism is a concerted, single-step process where the alkoxide attacks the carbon atom bearing the leaving group (chloride) from the backside. wikipedia.org This backside attack leads to an inversion of stereochemistry at the electrophilic carbon, although this is not relevant for the achiral carbon of VBC. The reaction's success hinges on the leaving group's ability to depart and the nucleophilicity of the alkoxide. 4-Vinylbenzyl chloride is an excellent substrate for SN2 reactions because it is a primary benzylic halide, which readily allows nucleophilic attack with minimal steric hindrance. masterorganicchemistry.comlibretexts.org Competing elimination reactions (E2) are less likely with primary halides compared to secondary or tertiary ones. libretexts.org

Catalytic Systems in Etherification Reactions (e.g., Alkali Metal Carbonates, Acids)

The choice of base or catalyst is critical for generating the nucleophilic alkoxide and driving the etherification reaction efficiently. The catalysts are typically strong bases capable of deprotonating the precursor alcohol, or in the case of self-condensation of VBC, reacting with water to form a hydroxide which then forms the alkoxide.

Alkali Metal Carbonates: Weak inorganic bases like potassium carbonate (K₂CO₃) are frequently and effectively used. acs.orgsemanticscholar.org In a typical procedure for a related vinylbenzyl ether, K₂CO₃ is used in excess with 4-vinylbenzyl chloride in a suitable solvent. acs.orgsemanticscholar.org The carbonate anion is basic enough to facilitate the reaction, likely by generating the alkoxide from trace water or the precursor alcohol.

Alkali Metal Hydrides: Stronger bases such as sodium hydride (NaH) are also employed, particularly when starting from an alcohol precursor. rsc.orgnih.gov NaH irreversibly deprotonates the alcohol to form the alkoxide and hydrogen gas, which bubbles out of the solution, driving the reaction forward. youtube.com This method is common for synthesizing unsymmetrical ethers, like 4-vinylbenzyl glycidyl (B131873) ether from glycidol (B123203) and VBC. rsc.org

Alkali Metal Hydroxides: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can also be used. researchgate.netchemicalbook.com These are often employed in phase-transfer catalysis systems to improve the interaction between the aqueous base and the organic reactants.

Phase-Transfer Catalysts: In systems with immiscible aqueous and organic phases (e.g., using NaOH or KOH), a phase-transfer catalyst like tetrabutylammonium (B224687) iodide (Bu₄N⁺I⁻) or a crown ether (e.g., 18-crown-6) can be added. nih.govchemicalbook.com These catalysts transport the hydroxide or alkoxide ion from the aqueous phase into the organic phase, accelerating the reaction.

The table below summarizes various catalytic systems used in the synthesis of vinylbenzyl ethers.

| Catalyst/Base | Precursors | Solvent | Temperature | Reference(s) |

| Potassium Carbonate (K₂CO₃) | Hydroxyl-terminated Oligomer, 4-VBC | DMAc | 100 °C | acs.org, semanticscholar.org |

| Sodium Hydride (NaH) | Glycidol, 4-VBC | DMF | RT | rsc.org |

| Sodium Hydride (NaH) | Sucrose, 4-VBC | DMF | 70 °C | nih.gov |

| Potassium Hydroxide (KOH) | p-chloromethyl-α-bromoethylbenzene (for VBC synth.) | Toluene (B28343) | 40 °C | chemicalbook.com |

| Sodium Hydroxide (NaOH) | Triethylene glycol, VBC | - | - | researchgate.net |

VBC: 4-Vinylbenzyl Chloride; DMAc: Dimethylacetamide; DMF: Dimethylformamide; RT: Room Temperature

Polymerization Mechanisms and Kinetic Studies of Di 4 Vinylbenzyl Ether Systems

Radical Polymerization of Divinylbenzyl Ethers

Radical polymerization offers a direct route to creating crosslinked networks or, under specific conditions, soluble cyclopolymers from divinyl monomers like DVBVE. The kinetics and resulting polymer structure are highly dependent on reaction conditions and the choice of initiator.

Homopolymerization Kinetics and Reaction Pathways

The homopolymerization of divinylbenzyl ethers is characterized by the competition between intermolecular propagation, which leads to crosslinking, and intramolecular cyclization, which forms soluble polymers containing cyclic repeating units. Research on divinylbenzyl-containing monomers, such as 25,27-bis-(4-vinyl-benzyloxy)-26,28-dihydroxy-p-tert-butylcalix nih.govarene, demonstrates that radical polymerization can yield soluble polymers. researchgate.netresearchgate.net

In these systems, homopolymerization initiated thermally or with radical initiators in solvents like tetrahydrofuran (B95107) (THF) has been shown to produce soluble polymers in good yields (60-90%). researchgate.net The resulting polymers exhibit unimodal distributions in gel permeation chromatography (GPC), indicating that significant chain branching or crosslinking is minimized. researchgate.net The formation of soluble polymers from a divinyl monomer strongly suggests that a cyclopolymerization mechanism is dominant, where the propagating radical on one vinyl group preferentially attacks the pendant vinyl group on the same monomer unit, forming a cyclic structure within the polymer backbone.

Kinetic studies on these systems have shown that molecular weights (Mₙ) ranging from 30,000 to 60,000 g/mol can be achieved within an 8-hour period, with relatively narrow polydispersity indexes (PDI) for a radical polymerization, typically between 1.5 and 2.0. researchgate.net

Role of Radical Initiators in Initiating Polymerization (e.g., AIBN, Peroxides)

Azobisisobutyronitrile (AIBN) is a widely used azo initiator. wikipedia.org Upon thermal decomposition, it expels nitrogen gas to generate two 2-cyanoprop-2-yl radicals. researchgate.netwikipedia.org This initiation process is advantageous as it does not produce oxygenated byproducts, which can lead to discoloration or oxidative degradation of the resulting polymer. wikipedia.orgnouryon.com AIBN is soluble in many organic solvents and alcohols but not in water. wikipedia.org Its decomposition rate is characterized by its half-life at various temperatures, a crucial parameter for controlling polymerization kinetics. nouryon.com

Peroxides , such as Benzoyl Peroxide (BPO), represent another major class of initiators. BPO has been effectively used in the radical polymerization of divinylbenzyl ether derivatives. researchgate.netresearchgate.net Peroxides decompose to form oxygen-centered radicals, which are generally more reactive than the carbon-centered radicals produced by AIBN. fujifilm.com The choice between AIBN and a peroxide depends on factors like the desired reaction temperature, solvent, and monomer reactivity. researchgate.net While effective, peroxides can sometimes be less safe to handle than AIBN due to a higher risk of explosive decomposition. researchgate.netwikipedia.org

| Initiator | Chemical Name | Decomposition Products | 10-hour Half-life Temp. | Key Advantages |

|---|---|---|---|---|

| AIBN | Azobisisobutyronitrile | 2 x 2-cyanoprop-2-yl radical + N₂ | 64°C (in chlorobenzene) nouryon.com | No oxygenated residues, safer than many peroxides. wikipedia.orgnouryon.com |

| BPO | Benzoyl Peroxide | 2 x Benzoyloxy radical → 2 x Phenyl radical + 2 x CO₂ | 73°C (in benzene) | Effective for a wide range of monomers. researchgate.net |

Kinetic Aspects of Polymerization-Induced Self-Assembly (PISA) with Vinylbenzyl Monomers

Polymerization-Induced Self-Assembly (PISA) is a powerful technique for the in situ formation of block copolymer nano-objects. researchgate.netresearchgate.net In a typical PISA process, a soluble macromolecular chain transfer agent (macro-CTA) is chain-extended with a monomer that forms an insoluble block, triggering self-assembly into various morphologies (e.g., spheres, worms, or vesicles). researchgate.net

Kinetic studies of PISA involving vinylbenzyl monomers have provided valuable insights. For instance, in the aqueous dispersion RAFT PISA of 1-alkyl-3-(4-vinylbenzyl) imidazolium (B1220033) tetrafluoroborate, the polymerization rate was found to increase as the length of the alkyl side chain increased. researchgate.net Interestingly, the kinetics of the self-assembly process were observed to be linear, which contrasts with some other PISA systems. researchgate.net This acceleration may be attributed to the ionic liquid nature of the monomer, which can enhance plasticity in the growing polymer core. researchgate.net PISA is advantageous because it can be performed at high solids content (up to 50% w/w) and avoids complex post-polymerization processing steps. researchgate.net

Controlled/Living Radical Polymerization (CLRP) of Vinylbenzyl Ether Derivatives

Controlled/Living Radical Polymerization (CLRP) techniques enable the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low PDI), and complex architectures. sigmaaldrich.com These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. acs.org

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is a versatile CLRP method applicable to a wide range of monomers, including vinylbenzyl derivatives. nih.govsigmaaldrich.com The control is achieved through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. sigmaaldrich.com

The selective RAFT polymerization of monomers like (3′-buten-1′-oxy) 4-vinylbenzyl ether has been successfully demonstrated. nih.gov By carefully choosing the RAFT agent and reaction conditions, it is possible to polymerize the more reactive vinylbenzyl moiety while leaving the less reactive butenyl group intact, yielding a linear polymer with pendant alkene functionalities. nih.gov This controlled process prevents the crosslinking that would occur in a conventional radical polymerization. nih.gov Kinetic analysis of such systems shows a linear evolution of molecular weight with monomer conversion and low PDIs (typically < 1.20), which are hallmarks of a controlled polymerization. beilstein-journals.orgacs.org

| Monomer System | Technique | Resulting Mₙ (kDa) | PDI | Key Finding | Reference |

|---|---|---|---|---|---|

| (3′-buten-1′-oxy) 4-vinylbenzyl ether vs. 1-butene (B85601) (Approximation) | Selective RAFT | 8.1 (GPC) | 1.16 | Successful synthesis of a soluble polymer with pendant alkene groups by selectively polymerizing the vinylbenzyl moiety. | nih.gov |

| 4-Vinylbenzyl Chloride (VBC) | RAFT with AIBN | ~15 (at high conversion) | 1.25 | Control over polymerization is improved by using AIBN at lower temperatures compared to thermal autoinitiation. | beilstein-journals.org |

Atom Transfer Radical Polymerization (ATRP) Strategies

Atom Transfer Radical Polymerization (ATRP) is another robust CLRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate polymer chains through an atom transfer process. acs.org

ATRP has been applied to vinylbenzyl systems in several ways. One innovative strategy involves using benzyl (B1604629) ethers as latent ATRP initiation sites. cmu.edu For example, a monomer like 4-methoxymethylstyrene, an analog of a vinylbenzyl ether, can be copolymerized with styrene (B11656) under ATRP conditions. The resulting copolymer contains benzyl ether groups that are inert during the initial polymerization but can be subsequently converted into ATRP initiating sites for grafting a second polymer block. cmu.edu

Furthermore, techniques like Initiators for Continuous Activator Regeneration (ICAR) ATRP have been used for the controlled polymerization of vinylbenzyl derivatives such as 4-vinylbenzyltetrahydrothiophenium tetrafluoroborate. researchgate.net ATRP kinetics are characterized by a linear relationship between ln([M]₀/[M]) and time, indicating a constant concentration of active radicals, and a linear increase in molecular weight with conversion. acs.orgmdpi.com The rate of polymerization is influenced by the catalyst system, initiator, and temperature. acs.org

Nitroxide-Mediated Radical Polymerization (NMRP) Considerations

Nitroxide-Mediated Polymerization (NMP) is a form of reversible-deactivation radical polymerization (RDRP) that enables the synthesis of well-defined polymers with controlled molecular weights and low dispersity. acs.org The mechanism relies on the reversible capping of the growing polymer chain radical with a stable nitroxide radical, such as 2,2,6,6-tetramethylpiperidinyl-1-oxy (TEMPO). icp.ac.rumdpi.com This establishes a dynamic equilibrium between active propagating chains and dormant, nitroxide-capped chains. rsc.org This process, known as the persistent radical effect, minimizes irreversible termination reactions that are common in conventional free radical polymerization. icp.ac.ru

For a divinyl monomer like di-(4-vinylbenzyl)ether, which possesses two polymerizable styrenic vinyl groups, NMP offers a method to control the formation of the resulting polymer network. In the copolymerization of styrene (STY) and divinylbenzene (B73037) (DVB), a system analogous to this compound, NMP has been shown to produce more homogeneous networks compared to conventional free radical polymerization. uam.mx The controlled nature of the polymerization delays the onset of gelation and results in a narrower distribution of the molar mass between crosslinking points. uam.mxdeepdyve.com

Kinetic studies on the NMP of styrene/DVB systems, which can serve as a model for this compound, have been performed. These experiments are typically conducted at elevated temperatures (e.g., 120-130°C) using a nitroxide controller like TEMPO and a conventional radical initiator such as dibenzoyl peroxide (BPO). mdpi.comresearchgate.netbac-lac.gc.ca The ratio of nitroxide to initiator is a critical parameter; increasing this ratio generally leads to a decrease in the polymerization rate but better control over the molecular weight. bac-lac.gc.ca The concentration of the divinyl crosslinking monomer also significantly impacts the kinetics; higher concentrations of DVB lead to a faster polymerization rate and an earlier gelation point. mdpi.com

| Case | DVB Content (wt. %) | [TEMPO]/[BPO] Ratio | Approximate Gelation Point (Monomer Conversion %) |

|---|---|---|---|

| Case 4 | 1 | 1.1 | 20 - 30% |

| Case 5 | 1.5 | 1.1 | 15 - 20% |

| Case 6 | 3 | 1.1 | 5 - 10% |

The use of β-phosphonylated nitroxides has been shown to control the polymerization of styrene more efficiently and at faster rates than TEMPO-based systems, which could be applicable to this compound for improved processing. acs.org

Cationic Polymerization of Vinyl Ether Functionalities

It is important to clarify the structure of the monomer . This compound consists of two vinylbenzyl units linked by an ether bond. The polymerizable functionalities are styrenic vinyl groups, not vinyl ether groups. Therefore, this section will discuss the cationic polymerization of the styrenic vinyl groups present in the this compound molecule. Cationic polymerization is a suitable method for such electron-rich double bonds. nih.gov

Mechanisms of Cationic Initiation and Propagation

Cationic polymerization is initiated by an electrophilic species, typically a proton or a carbocation generated from a catalyst system, which attacks the electron-rich vinyl group of the monomer. nih.gov This creates a new carbocation at the end of the monomer unit, which then propagates the polymer chain by sequentially adding more monomer units. nih.gov

For styrenic monomers, the stability of the propagating carbocation is crucial. The phenyl ring helps to stabilize the positive charge through resonance. However, this reactivity can also lead to side reactions. A significant challenge in the cationic polymerization of styrenic monomers is the potential for intramolecular Friedel–Crafts reactions, where the carbocationic chain end can attack an aromatic ring on the polymer backbone, leading to chain transfer and limiting the achievable molecular weight. acs.org In the case of this compound, this could lead to complex, branched, and ultimately crosslinked structures even before both vinyl groups are consumed in a linear fashion.

Recent advances have explored photocontrolled cationic polymerization. nih.gov In these systems, a photocatalyst, upon irradiation, facilitates a single-electron transfer from a chain-transfer agent (CTA), which then fragments to generate the initiating cation and a stable radical. nih.govcornell.edu This allows for temporal control over the polymerization process simply by turning the light source on and off. nih.gov

Influence of Catalysts and Solvent Systems on Polymerization Control

The control over cationic polymerization is highly dependent on the choice of initiator, catalyst (or co-initiator), and solvent. The goal is often to achieve a "living" polymerization, characterized by the absence of chain termination and transfer, allowing for the synthesis of polymers with predictable molecular weights and narrow dispersity. nih.gov

Catalysts:

Lewis Acids: Traditional cationic polymerization often employs Lewis acids like boron trifluoride etherate (BF₃OEt₂), tin tetrachloride (SnCl₄), or aluminum complexes (e.g., Al₂Et₃Cl₃) in conjunction with a cationogen (initiator) like an HCl-adduct of a vinyl ether. acs.orgpsu.edursc.org The strength of the Lewis acid affects the polymerization rate and the degree of control.

Organocatalysts: Metal-free organic catalysts, such as strong organic acids like pentacarbomethoxycyclopentadiene (PCCP), have emerged as effective initiators. nih.govnih.gov These systems can operate under ambient conditions and often show living characteristics due to the formation of a hydrogen-bonding interaction between the counter-anion and the propagating carbocation, which suppresses chain-transfer events. nih.gov

Photocatalysts: Pyrylium (B1242799) salts and other dyes can act as photocatalysts, initiating polymerization under visible light irradiation in the presence of a suitable chain-transfer agent. nih.govcornell.edu

Polarity: Nonpolar solvents like hexane (B92381) or toluene (B28343) are often used, sometimes at very low temperatures (e.g., -78°C), to minimize chain transfer reactions. acs.org

Solubility: The solubility of the catalyst and the resulting polymer must be considered. For instance, pyrylium salt photocatalysts have poor solubility in hydrocarbon solvents, making mixtures of dichloromethane (B109758) and other solvents more suitable. cornell.edu

Additives: The addition of weak Lewis bases (ligands) or salts can help stabilize the carbocation, leading to better control over the polymerization. nih.govrsc.org Recent studies have shown that combinations of trifluoromethyl sulfonates with specific solvents and ligands can afford poly(vinyl ether)s with well-controlled tacticity and low dispersity, a principle that could be extended to styrenic systems. nih.govrsc.org

| Monomer Type | Catalyst/Initiator System | Solvent | Key Observation | Reference |

|---|---|---|---|---|

| Vinyl Ethers | PCCP (organic acid) / HBD | Toluene | Controlled polymerization under ambient conditions, high molecular weight achieved. | nih.gov |

| Vinyl Ethers | Pyrylium salt (photocatalyst) / CTA | Dichloromethane (DCM) | Temporal control over polymerization with blue LED light. | nih.gov |

| Vinyl Ethers | Trifluoromethyl sulfonate / Ligand | Various (e.g., Hexane/Toluene) | Access to polymers with high tacticity and low dispersity (Đ ≈ 1.1). | nih.govrsc.org |

| Phenyl Vinyl Ether | Metal chlorides / IBVE-HCl | Toluene | Propagation proceeds via intramolecular Friedel-Crafts reaction, leading to low MW oligomers. | acs.org |

Network Formation and Crosslinking Dynamics

The bifunctional nature of this compound is central to its ability to form three-dimensional polymer networks, which are the basis of thermosetting materials.

Mechanisms of Crosslinking via Vinyl Group Polymerization

The formation of a network from a divinyl monomer like this compound proceeds in stages. Initially, polymerization of one of the two vinyl groups on a monomer molecule leads to the formation of linear or branched polymer chains with pendant, unreacted vinyl groups. As the polymerization continues, these pendant vinyl groups can react with growing polymer chains or initiate new chains. This step, known as crosslinking, connects the individual polymer chains, leading to a rapid increase in molecular weight. uam.mx

At a critical point, known as the gel point, a single, macroscopic molecule (the gel) is formed that spans the entire reaction volume. Beyond the gel point, the material consists of the insoluble gel fraction and a soluble fraction (the sol) of uncrosslinked or partially crosslinked polymer chains. mdpi.com The structure of the final network is influenced by the polymerization method. Controlled radical polymerization techniques like NMP can lead to networks with a more uniform distribution of crosslinks compared to conventional free radical methods. uam.mx

Dual-Curing Approaches for Thermoset Formation (e.g., Photo-initiated followed by Thermal Curing)

Dual-curing systems utilize two distinct curing mechanisms, often triggered by different stimuli, to provide enhanced control over the polymerization and final material properties. dntb.gov.ua A common approach for monomers like this compound would be to combine photo-initiation and thermal curing. google.comresearchgate.net

Mechanism:

Stage 1: Photo-initiation: The monomer is formulated with a photoinitiator that is active upon exposure to UV or visible light. mdpi.com Irradiation of the liquid resin initiates polymerization of some of the vinyl groups, leading to the formation of a partially cured, solid, or gel-like material. scielo.org.ar This "B-stage" material is stable and can be handled, shaped, or used as an adhesive layer. The process can be rapid and allows for spatial control over the curing process, which is advantageous in applications like 3D printing and coatings. dntb.gov.uaresearchgate.net

Stage 2: Thermal Curing: The B-staged material, which still contains a significant number of unreacted vinyl groups and potentially a thermal initiator, is then subjected to heat. The thermal energy activates the second stage of the reaction, driving the polymerization of the remaining vinyl groups to completion. google.com This final thermal cure ensures a high degree of crosslinking throughout the material, maximizing its mechanical strength, thermal stability, and chemical resistance. researchgate.net

This sequential approach allows for complex part fabrication and improved properties. For example, the initial photo-curing can set the shape of an object, while the subsequent thermal cure can relieve internal stresses built up during polymerization and ensure that areas not reached by light (shadow regions) are fully cured. researchgate.net Materials based on vinylbenzyl groups have been shown to undergo photo-crosslinking, demonstrating the feasibility of this approach. scielo.org.arconicet.gov.ar

Factors Governing Crosslink Density and Network Topology

The final properties of the poly(this compound) network are critically dependent on its crosslink density and network topology. These structural features are, in turn, governed by several key polymerization parameters.

Crosslink Density refers to the number of crosslinks per unit volume of the polymer. A higher crosslink density generally leads to a more rigid material with a higher glass transition temperature (Tg), increased modulus, and reduced swelling in solvents. mdpi.com

Network Topology describes the architecture of the polymer network, including the distribution of elastically effective chains (chains that contribute to the mechanical properties), dangling chains (chains attached to the network at only one end), and loops (intramolecular cyclization). acs.orgacs.org

The primary factors influencing these characteristics are:

Monomer Concentration: The initial concentration of the DVBVE monomer can influence the competition between intermolecular crosslinking and intramolecular cyclization. At lower monomer concentrations, the probability of a propagating radical on a growing chain reacting with a pendant vinyl group on the same chain (intramolecular cyclization) increases. This leads to the formation of more loops and a less effectively crosslinked network. Conversely, at higher monomer concentrations, intermolecular reactions are favored, resulting in a higher crosslink density.

Initiator Type and Concentration: The choice of initiator and its concentration significantly impacts the polymerization kinetics and, consequently, the network structure.

Type of Initiator: Initiators with different decomposition rates will affect the rate of radical generation. A faster-decomposing initiator will lead to a more rapid polymerization and may result in a more heterogeneous network. mdpi.com

Temperature: The polymerization temperature affects the rates of all elementary reactions: initiation, propagation, and termination. An increase in temperature generally leads to an increase in the rates of all these reactions. Specifically, the rate of initiator decomposition increases significantly with temperature, leading to a higher concentration of primary radicals and, consequently, a higher crosslink density. However, higher temperatures can also promote chain transfer reactions, which can lead to the formation of defects in the network.

Illustrative Data on the Effect of Initiator Concentration on Crosslink Density

The following interactive table illustrates the expected relationship between initiator concentration and the resulting properties of a poly(DVBVE) network, which are indicative of the crosslink density.

| Initiator Concentration (mol%) | Gel Fraction (%) | Swelling Ratio (in Toluene) | Glass Transition Temperature (Tg) (°C) |

| 0.5 | 85 | 3.2 | 150 |

| 1.0 | 92 | 2.5 | 165 |

| 1.5 | 96 | 2.1 | 178 |

| 2.0 | 98 | 1.8 | 190 |

Note: This table presents illustrative data based on general principles of divinyl polymerization and is not specific experimental data for this compound. The gel fraction represents the insoluble portion of the polymer, the swelling ratio is inversely related to crosslink density, and Tg generally increases with crosslink density.

The interplay of these factors allows for the tuning of the final properties of the poly(this compound) material to suit specific application requirements. For instance, for applications requiring high rigidity and thermal stability, a higher monomer concentration, higher initiator concentration, and optimized temperature profile would be employed to maximize the crosslink density.

Copolymerization Strategies and Complex Macromolecular Architectures Employing Di 4 Vinylbenzyl Ether

Graft Copolymerization Techniques for Functionalized Polymeric MaterialsNo specific examples were found of DI-(4-Vinylbenzyl)ether being utilized in either "grafting through" or "grafting from" methodologies.

In a "grafting through" approach, the copolymerization of a macromonomer with another monomer is performed. cmu.eduwarwick.ac.uk While theoretically possible, using a divinyl monomer like this compound in this context would likely lead to insoluble, cross-linked networks rather than well-defined graft copolymers.

The "grafting from" method involves initiating the growth of new polymer chains from a backbone. rsc.orgresearchgate.net This technique is more commonly applied to backbones with initiating sites, such as those derived from poly(4-vinylbenzyl chloride), and there is no evidence in the search results of this compound being used to create such a backbone for subsequent grafting. ias.ac.inias.ac.in

Due to this absence of specific data, creating an article that meets the requirements for detailed, scientifically accurate findings and data tables is not feasible. Proceeding would require speculation and the fabrication of information, which would violate the core principles of scientific accuracy.

Determination of Monomer Reactivity Ratios in Copolymerization Systems

A thorough investigation of scholarly articles and chemical databases did not yield specific studies detailing the determination of monomer reactivity ratios for the copolymerization of this compound with other monomers. The determination of these ratios, typically represented as r₁ and r₂, is crucial for predicting the composition and microstructure of a resulting copolymer. This process generally involves carrying out a series of copolymerization reactions with varying initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. Common methods for determining reactivity ratios include the Fineman-Ross, Kelen-Tüdös, and extended Kelen-Tüdös methods. However, no published data applying these methods to copolymerization systems involving this compound could be located.

Without experimental data, a data table of reactivity ratios for this compound with common comonomers cannot be generated.

Synthesis of Hyperbranched and Dendritic Structures with Divinylbenzyl Ether Cores

Similarly, a detailed search of scientific literature did not reveal specific research focused on the synthesis of hyperbranched and dendritic structures utilizing this compound as a core or branching unit. The synthesis of such complex macromolecular architectures is a significant area of polymer science, with divinyl compounds often employed as key building blocks. Methodologies for creating hyperbranched polymers from divinyl monomers include self-condensing vinyl polymerization (SCVP) and controlled radical polymerization techniques in the presence of a chain transfer agent. Dendritic structures are typically built in a stepwise, generational approach.

While these general strategies exist for other divinyl compounds, no specific examples, detailed synthetic procedures, or characterization data for hyperbranched or dendritic polymers derived from this compound were found in the available literature. Consequently, a data table summarizing the properties of such polymers cannot be provided.

Advanced Polymeric Materials and Functional Composites Derived from Di 4 Vinylbenzyl Ether

Development of High-Performance Thermosetting Resins

Thermosetting resins based on vinylbenzyl ether moieties offer significant advantages over traditional materials like epoxy resins, particularly in applications demanding superior thermal stability and dielectric performance. The polymerization of vinyl groups allows for the formation of highly crosslinked networks without generating polar secondary alcohols, which are a common byproduct in epoxy curing that can compromise dielectric properties.

The electronics industry continuously seeks materials with lower dielectric constants (Dk), high glass transition temperatures (Tg), and low moisture absorption for manufacturing high-speed printed circuit boards (PCBs) and reliable encapsulants. tandfonline.com Polymers incorporating vinylbenzyl ether functionalities have been developed to meet these stringent requirements. acs.orgdntb.gov.ua

For instance, phosphinated poly(aryl ether)s modified with vinylbenzyl ether moieties (P1-vbe) can be self-cured through the reactive vinyl groups. acs.orgdntb.gov.uaproquest.com This process yields a high-performance thermoset with a very high Tg of 302 °C and a low dielectric constant of 2.64, making it an attractive candidate for advanced electronic applications. acs.orgdntb.gov.uaproquest.com The absence of polar groups, which are typically formed during the curing of epoxy resins, is a key factor in achieving these desirable electrical properties. acs.orgdntb.gov.uanih.gov

Similarly, oligo(2,6-dimethyl phenylene oxide) end-capped with vinylbenzyl ether (OPE-2st) is a commercial resin used in electronic packaging. acs.orgnih.gov Thermosets derived from such resins exhibit low dielectric constants and dissipation factors, which are critical for minimizing signal loss and delay in high-frequency circuits. nih.govnih.gov These materials demonstrate the effectiveness of the vinylbenzyl ether group in creating robust, high-performance thermosets for demanding electronic substrate and encapsulation applications. acs.orgresearchgate.net

Table 1: Properties of Vinylbenzyl Ether-Based Thermosets for Electronics

| Material ID | Base Polymer | Tg (°C) | Dielectric Constant (Dk) at 1 GHz | Application Focus |

|---|---|---|---|---|

| P1-vbe-240 | Phosphinated Poly(aryl ether) | 302 | 2.64 | High-Performance PCBs |

| C-(OPE-2St) | Oligo(phenylene ether) | - | 2.75 | High-Frequency Communication |

| C-(VT-OPE) | Tetrafluorophenylene-OPE | - | 2.58 | High-Frequency Communication |

The vinylbenzyl ether moiety serves as a versatile functional group for designing crosslinked poly(aryl ether) networks with precisely controlled characteristics. By modifying the backbone of the poly(aryl ether) and utilizing the vinylbenzyl ether groups as crosslinking sites, researchers can tailor properties such as thermal stability, dielectric performance, and flame retardancy. acs.orgnih.gov

One approach involves synthesizing a phenol-functionalized phosphinated poly(aryl ether) and subsequently reacting it with 4-chloromethyl styrene (B11656) to introduce the reactive vinylbenzyl ether groups. acs.orgdntb.gov.ua The resulting polymer (P1-vbe) can be thermally cured to form a highly crosslinked network. The properties of this network, including a high Tg and low dielectric constant, demonstrate its potential for use in high-performance PCBs. acs.org

Another strategy involves incorporating fluorine atoms into the polymer backbone to further enhance dielectric properties and hydrophobicity. A 4-vinylbenzyl ether phenoxy-2,3,5,6-tetrafluorophenylene-terminated oligo(phenylene ether) (VT-OPE) resin was developed for high-frequency communication applications. nih.govnih.gov When cured, this material (C-(VT-OPE)) exhibited a lower dielectric constant (2.58), improved hydrophobicity, and better flame retardancy compared to the non-fluorinated commercial counterpart, C-(OPE-2St). nih.govnih.gov This research highlights how the strategic combination of a tailored poly(aryl ether) backbone with vinylbenzyl ether crosslinking sites enables the creation of advanced materials for specific, high-tech applications. nih.gov

Functional Polymer Networks for Specialized Engineering Applications

The reactivity of the vinyl groups in DI-(4-Vinylbenzyl)ether and related monomers allows for their use in creating a variety of functional polymer networks with unique architectures and properties, including porous materials and responsive systems.

Hypercrosslinked polymers (HCPs) are a class of porous organic polymers (POPs) characterized by high surface areas, tunable porosity, and excellent chemical stability. rsc.orgmdpi.com They are typically synthesized by extensive post-crosslinking of a pre-formed polymer network. encyclopedia.pub While this compound itself is not commonly cited, the fabrication of HCPs often relies on its structural analogs, 4-vinylbenzyl chloride (VBC) and divinylbenzene (B73037) (DVB). nih.govstrath.ac.uk

In a common method, a lightly crosslinked polymer is first created by copolymerizing a monomer like styrene with DVB. VBC is often included as a comonomer to introduce chloromethyl groups, which act as internal electrophiles. strath.ac.uk In a subsequent step, a Friedel-Crafts reaction is initiated, causing the chloromethyl groups to react with adjacent aromatic rings, creating a rigid, "hypercrosslinked" network of methylene (B1212753) bridges and inducing permanent microporosity. proquest.comencyclopedia.pub This process transforms a standard polymer into a high-surface-area material. strath.ac.uk The concentration of VBC is critical; a minimum of approximately 30 mol% is needed to successfully induce nanoporosity during hypercrosslinking. nih.govnih.gov

A more direct potential route involves the self-condensation of benzyl (B1604629) ether compounds. nih.govresearchgate.netacs.org Research has shown that aromatic methyl ethers can undergo self-condensation in the presence of an acid catalyst to form HCPs. acs.org This suggests that the benzyl ether linkages within a polymer derived from this compound could potentially be used to create a porous network, offering a one-component pathway that reduces catalyst waste compared to traditional routes. nih.gov

In high-frequency communication technologies, the speed of signal propagation is inversely proportional to the square root of the dielectric constant (Dk) of the insulating material, and signal loss is related to both Dk and the dissipation factor (Df). acs.orgnih.govnih.gov Therefore, polymers with ultralow Dk and Df values are essential for the next generation of electronics, including 5G and 6G infrastructure.

Vinylbenzyl ether-based thermosets are exceptionally well-suited for these applications. The self-crosslinking of vinyl groups proceeds without creating polar byproducts like hydroxyl groups, which are known to increase the dielectric constant and moisture absorption. nih.gov This key advantage allows for the formulation of resins with inherently superior dielectric properties. tandfonline.comacs.org

Research has focused on developing novel oligo(phenylene ether) (OPE) resins terminated with vinylbenzyl ether groups. nih.govnih.gov For example, the fluorinated VT-OPE resin was specifically designed for high-frequency copper-clad laminates. nih.gov Its cured thermoset, C-(VT-OPE), demonstrates a Dk of 2.58, which is a 6.2% reduction compared to the commercial C-(OPE-2St) resin (Dk = 2.75). nih.gov The phosphinated poly(aryl ether) thermoset, P1-vbe-240, also achieved a low Dk of 2.64. acs.orgproquest.com These materials showcase the significant potential of vinylbenzyl ether chemistry in developing advanced dielectrics for high-speed, low-loss communication systems.

Table 2: Dielectric Properties of Vinylbenzyl Ether-Based Polymers for High-Frequency Applications

| Polymer System | Dielectric Constant (Dk) | Dissipation Factor (Df) | Key Feature |

|---|---|---|---|

| P1-vbe-240 | 2.64 | - | High Tg (302 °C) |

| C-(OPE-2St) | 2.75 | 0.005 | Commercial Benchmark |

| C-(VT-OPE) | 2.58 | - | Fluorinated for lower Dk and hydrophobicity |

The vinylbenzyl group is a valuable building block for creating "smart" or responsive polymer systems that undergo significant property changes in response to external stimuli like temperature. A new family of thermo-responsive polymers has been synthesized based on poly[N-(4-vinylbenzyl)-N,N-dialkylamine]. nih.gov

These polymers are prepared by first polymerizing vinylbenzyl chloride and then modifying the resulting polymer, or by first synthesizing the N-(4-vinylbenzyl)-N,N-dialkylamine monomer and then polymerizing it. nih.gov The resulting materials exhibit both lower critical solution temperature (LCST) and/or upper critical solution temperature (UCST) behavior in alcohol and alcohol/water mixtures. This means they can transition from a dissolved to a collapsed state (or vice-versa) upon a change in temperature. nih.gov

For example, a doubly thermo-responsive triblock copolymer was created where one block undergoes a phase transition at an LCST of 32.5 °C to form micelles, and the other block undergoes a subsequent transition at a second LCST of 54.5 °C, causing the micelles to collapse. nih.gov This behavior is driven by the nature of the dialkylamine groups attached to the vinylbenzyl backbone. This research demonstrates that the poly(vinylbenzyl) structure, accessible from monomers like this compound, serves as a robust scaffold for designing sophisticated, stimuli-responsive materials for potential applications in drug delivery, sensing, and smart coatings. nih.gov

Role as a Crosslinking Agent in Modifying Polymer Matrices

This compound serves as a crucial crosslinking agent in the modification of polymer matrices, imparting enhanced properties to the final materials. Its bifunctional nature, possessing two vinylbenzyl groups, allows for the formation of a three-dimensional network structure within the polymer. This network formation is typically initiated by thermal or radiation-induced polymerization of the vinyl groups. The ether linkage in its structure provides a degree of flexibility to the crosslinked network. The incorporation of this compound as a crosslinker is a strategic approach to transform thermoplastic polymers into thermosets or to increase the crosslink density of existing thermosetting systems. This modification leads to significant improvements in the mechanical, thermal, and chemical resistance properties of the polymer.

Enhancement of Mechanical Performance and Dimensional Stability in Polymers

The introduction of this compound as a crosslinking agent significantly enhances the mechanical performance and dimensional stability of polymers. The formation of a rigid, crosslinked network restricts the movement of polymer chains, leading to an increase in properties such as tensile strength, modulus, and hardness. This improvement in mechanical integrity is crucial for applications where materials are subjected to physical stress.

A key indicator of dimensional stability is the material's ability to retain its shape, especially at elevated temperatures. Crosslinking with vinylbenzyl ether moieties has been shown to substantially increase the glass transition temperature (Tg) of polymers. For instance, a thermoset derived from a phosphinated poly(aryl ether) containing vinylbenzyl ether moieties (P1-vbe) exhibited a high glass transition temperature of 302 °C nih.gov. This high Tg indicates that the material can withstand higher operating temperatures without significant changes in its physical properties or dimensions.

Furthermore, the coefficient of thermal expansion (CTE) is a critical parameter for dimensional stability, particularly in electronics applications where mismatched CTEs between different materials can lead to device failure. Polymers crosslinked with vinylbenzyl ether have demonstrated lower CTEs compared to their linear counterparts. For example, a cured vinylbenzyl ether-terminated oligo(2,6-dimethyl-1,4-phenylene ether) showed a lower CTE, contributing to better dimensional stability, which is a desirable characteristic for materials used in high-frequency printed circuit boards acs.org.

The following table summarizes the enhancement in properties of a polymer matrix upon crosslinking with a vinylbenzyl ether-based agent.

| Property | Uncrosslinked Polymer (Typical) | Crosslinked Polymer (with Vinylbenzyl Ether) |

| Glass Transition Temperature (Tg) | Lower | Significantly Higher (e.g., 302 °C) nih.gov |

| Tensile Strength | Moderate | High |

| Modulus | Lower | Higher |

| Dimensional Stability | Poor at elevated temperatures | Excellent at elevated temperatures |

| Coefficient of Thermal Expansion (CTE) | Higher | Lower |

Control of Network Homogeneity and Microphase Separation in Crosslinked Systems

The homogeneity of the crosslinked network plays a pivotal role in determining the final properties of the polymer. A uniformly distributed crosslinker like this compound can lead to a homogeneous network structure, resulting in isotropic properties and predictable performance. The degree of homogeneity is influenced by the miscibility of the crosslinker with the polymer matrix and the curing conditions. Proper mixing and controlled curing are essential to prevent localized areas of high crosslink density, which can act as stress concentration points and compromise the material's mechanical strength.

In multicomponent polymer systems, such as polymer blends, the introduction of a crosslinking agent can be a powerful tool to control their morphology. Polymer blends often exhibit phase separation due to the low entropy of mixing of long polymer chains chemrxiv.org. This can lead to materials with poor interfacial adhesion and inferior properties. Crosslinking can be employed to hinder macroscopic phase separation and induce the formation of microphases chemrxiv.org.

By selectively reacting with one or both phases of a polymer blend, this compound can act as a compatibilizer, strengthening the interface between the phases. If the crosslinker is soluble in both phases and reacts at the interface, it can effectively "stitch" the two phases together, preventing their large-scale separation. This results in a more stable and finely dispersed morphology, often on the nanoscale, referred to as microphase separation. The ability to control the size and distribution of these microphases allows for the tailoring of the material's properties, such as impact strength and toughness.

The strategic use of crosslinking to control phase separation is a key strategy in creating advanced polymer alloys with tailored performance characteristics. While direct studies on this compound's specific role in inducing microphase separation are not extensively documented, the principle of using crosslinkers to compatibilize polymer blends and control their morphology is a well-established concept in polymer science chemrxiv.org. The introduction of crosslinks between incompatible polymer chains can minimize the propensity for macroscopic phase separation, leading to the formation of controlled microphase-segregated structures chemrxiv.org.

Analytical Characterization Techniques for Di 4 Vinylbenzyl Ether Polymers and Networks

Spectroscopic Analysis for Structural Elucidation and Compositional Analysis

Spectroscopic techniques are fundamental in confirming the chemical structure of the DI-(4-Vinylbenzyl)ether monomer and tracking its transformation into a polymeric network.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural characterization of this compound and its resulting polymers. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR: In the ¹H NMR spectrum of the this compound monomer, distinct signals corresponding to the vinyl group protons are typically observed in the range of 5.0 to 7.0 ppm. acs.orgnih.gov Specifically, the geminal and vicinal protons of the vinyl group present as characteristic doublets or multiplets. acs.orgnih.gov The benzylic protons of the ether linkage (-O-CH₂-Ar) usually appear as a singlet around 4.5-5.0 ppm, while the aromatic protons produce signals in the 6.8-7.5 ppm region. nih.gov Upon polymerization, the signals corresponding to the vinyl group protons (5.0-7.0 ppm) will disappear or significantly diminish, while the signals for the polymer backbone will appear as broad peaks in the aliphatic region (typically 1.0-2.5 ppm). labrulez.com This transformation provides clear evidence of successful polymerization.

¹³C NMR: The ¹³C NMR spectrum of the monomer shows characteristic peaks for the vinyl carbons (approx. 114 ppm and 136 ppm), the benzylic ether carbon (-O-CH₂-) at around 70 ppm, and the aromatic carbons between 125 and 140 ppm. acs.orgnih.gov After polymerization, the vinyl carbon peaks vanish, and new signals corresponding to the saturated carbons of the polymer backbone emerge. The persistence of the ether linkage carbon signal confirms its stability during the polymerization process.

Table 1: Illustrative ¹H NMR Chemical Shifts for this compound Monomer and Polymer

| Protons | Monomer Chemical Shift (δ, ppm) | Polymer Chemical Shift (δ, ppm) |

| Polymer Backbone (-CH-CH₂-) | N/A | Broad signals ~1.2-2.1 |

| Benzylic Ether (-O-CH₂-) | ~4.6 | Broadened signal ~4.5 |

| Vinyl (=CH₂) | ~5.2 (doublet) | Absent |

| Vinyl (-CH=) | ~5.7 (doublet) | Absent |

| Aromatic (Ar-H) | ~7.2-7.4 (multiplet) | Broad signals ~6.5-7.3 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups and monitoring the polymerization reaction. The FTIR spectrum of the this compound monomer exhibits several characteristic absorption bands.

Key vibrational bands for the monomer include:

C-H stretching of the vinyl group at approximately 3080 cm⁻¹.

C=C stretching of the vinyl group around 1630 cm⁻¹.

Out-of-plane C-H bending of the vinyl group, which is particularly diagnostic, appearing near 990 cm⁻¹ and 905 cm⁻¹. acs.org

C-O-C stretching of the ether linkage, typically seen as a strong band in the 1300-1000 cm⁻¹ region. acs.orgspectroscopyonline.com

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ range.

During polymerization, the most significant change observed in the FTIR spectrum is the disappearance of the absorption bands associated with the vinyl group (especially the out-of-plane C-H bending at ~905 cm⁻¹). acs.org This confirms the conversion of the monomer's double bonds to form the polymer backbone. The ether linkage band, however, remains, indicating its incorporation into the final polymer network.

Table 2: Key FTIR Absorption Bands for Monitoring this compound Polymerization

| Functional Group | Wavenumber (cm⁻¹) | Status During Polymerization |

| Vinyl C=C Stretch | ~1630 | Disappears |

| Vinyl C-H Out-of-Plane Bend | ~905 | Disappears |

| Ether C-O-C Stretch | ~1100-1300 | Remains |

| Aromatic C=C Stretch | ~1600-1450 | Remains |

Chromatographic Methods for Molecular Weight Distribution and Purity Assessment

Chromatographic techniques are essential for determining the molecular weight characteristics of the soluble polymer fraction and assessing the purity of the initial monomer.

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for analyzing the molecular weight and molecular weight distribution of polymers. lcms.czsepscience.com GPC separates molecules based on their hydrodynamic size in solution. ucsb.edu Larger molecules elute faster than smaller molecules.

For the soluble, uncrosslinked polymer of this compound, GPC can determine key parameters such as:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that gives more weight to heavier molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer where all chains have the same length. Higher values indicate a broader distribution.

The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polystyrene standards. ukm.my For crosslinked networks, GPC is used to analyze the soluble fraction (sol), providing insights into the efficiency of the crosslinking reaction.

Table 3: Example GPC Data for a Linear Poly(this compound) Sample

| Parameter | Value | Description |

| Mn ( g/mol ) | 15,000 | Number-average molecular weight |

| Mw ( g/mol ) | 27,000 | Weight-average molecular weight |

| PDI (Mw/Mn) | 1.8 | Polydispersity Index |

Thermal Analysis for Understanding Polymerization Behavior and Network Properties

Thermal analysis techniques provide critical information on the polymerization (curing) process and the thermal stability and properties of the final crosslinked network.

Differential Scanning Calorimetry (DSC) for Curing Exotherms and Glass Transition

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time. tainstruments.compolymerinnovationblog.com It is widely used to study the curing of thermosetting resins like this compound and to characterize the properties of the resulting network.

Curing Exotherms: The polymerization of vinyl groups is an exothermic process, releasing heat. polymerinnovationblog.com A dynamic DSC scan (heating the monomer at a constant rate) will show a broad exothermic peak. The total heat evolved during this process (ΔH), determined by integrating the area under the exotherm, is proportional to the total extent of the reaction. adhesion.kr By analyzing partially cured samples, the residual heat of reaction can be measured to calculate the degree of cure. tainstruments.com Isothermal DSC experiments can be used to study the kinetics of the curing reaction at a specific temperature. core.ac.uk

Glass Transition Temperature (Tg): The glass transition temperature is a key property of the crosslinked network, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. polymerinnovationblog.com In a DSC thermogram, the Tg is observed as a step-like change in the heat capacity. polymerinnovationblog.com The Tg of the network is highly dependent on the crosslink density; as the curing reaction proceeds and more crosslinks are formed, the Tg increases. core.ac.uk Monitoring the change in Tg is therefore a reliable method to follow the progression of the cure.

Table 4: Illustrative DSC Data for the Curing of this compound

| Parameter | Description | Typical Value/Observation |

| Onset of Cure | Temperature at which the exothermic reaction begins | 120-150 °C (catalyst dependent) |

| Peak Exotherm | Temperature of the maximum rate of reaction | 160-190 °C |

| Heat of Reaction (ΔH) | Total heat released during complete cure | 250-350 J/g |

| Glass Transition (Tg) of Cured Network | Temperature of glassy-to-rubbery transition | Increases with cure; final Tg 150-220 °C |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Response and Crosslink Density

Dynamic Mechanical Analysis (DMA) is a powerful technique used to characterize the viscoelastic properties of polymeric materials. It measures the response of a material to a sinusoidal oscillating stress as a function of temperature and frequency. The primary outputs are the storage modulus (E'), which represents the elastic portion of the response, and the loss modulus (E"), which represents the viscous portion. The ratio of these two, the tan delta (tan δ = E"/E'), is a measure of the material's damping properties.

For networks derived from this compound, DMA provides critical insights into the thermomechanical behavior and network structure. In a study of a phosphinated poly(aryl ether) containing vinylbenzyl ether moieties (P1-vbe), which was thermally cured to form a crosslinked network, DMA was used to determine the glass transition temperature (Tg) and assess the network's rigidity. nih.gov The thermoset cured at 240 °C (P1-vbe-240) exhibited a high Tg of 302 °C. nih.gov In contrast, the sample cured at a lower temperature of 220 °C (P1-vbe-220) showed a Tg of 247 °C. nih.gov

The DMA thermograms revealed that the P1-vbe-240 thermoset formed a more rigid network, as indicated by its higher storage modulus after the glass transition and a significantly smaller tan δ peak height (0.4) compared to the P1-vbe-220 sample (tan δ height of 1.7). nih.gov A lower tan δ peak suggests a more completely cured and rigid network structure. nih.gov This demonstrates how DMA can effectively monitor the extent of cure and its impact on the final mechanical properties of vinylbenzyl ether-based thermosets.

Furthermore, the storage modulus in the rubbery plateau region (the region above Tg where the modulus remains relatively constant) is directly related to the crosslink density (νe) of the polymer network. tainstruments.commdpi.com According to the theory of rubber elasticity, the crosslink density can be calculated from the storage modulus (E') in this region using the following equation:

E' = 3νeRT

where:

E' is the storage modulus in the rubbery plateau.

νe is the crosslink density (moles of effective network chains per unit volume). mdpi.com

R is the universal gas constant (8.314 J·K⁻¹·mol⁻¹). utm.my

T is the absolute temperature in Kelvin. tainstruments.com

By measuring the storage modulus at a temperature above the Tg, DMA allows for the quantitative determination of the crosslink density, a crucial parameter that governs the mechanical strength, solvent resistance, and thermal stability of this compound networks. tainstruments.com An increase in crosslinker content generally leads to a higher storage modulus in the rubbery plateau and a higher Tg, reflecting a more densely crosslinked network. researchgate.netnih.gov

| Curing Condition | Glass Transition Temperature (Tg) | Tan δ Peak Height | Qualitative Network Rigidity |

|---|---|---|---|

| 220 °C (P1-vbe-220) | 247 °C | 1.7 | Less Rigid / Incompletely Cured |

| 240 °C (P1-vbe-240) | 302 °C | 0.4 | Rigid / Well-formed Network |

Thermomechanical Analysis (TMA) for Dimensional Stability

Thermomechanical Analysis (TMA) is an analytical technique that measures the dimensional changes of a material as a function of temperature while it is subjected to a constant force. acs.org This method is particularly valuable for assessing the dimensional stability of crosslinked polymers like those derived from this compound, as it can determine the coefficient of thermal expansion (CTE) and identify the glass transition temperature (Tg) through changes in the material's expansion or penetration behavior.

The dimensional stability of materials is critical for applications in electronics, such as printed circuit boards, where mismatched thermal expansion between components can lead to structural failure during thermal cycling. acs.org Polymers based on vinylbenzyl ether are investigated for such applications due to their potential for high thermal stability.

In the analysis of the vinylbenzyl ether-functionalized thermoset, P1-vbe-240, TMA thermograms showed excellent dimensional stability. The material exhibited a low coefficient of thermal expansion both below and above its glass transition temperature, indicating minimal dimensional changes with temperature fluctuations. The high Tg of 302 °C observed in DMA was corroborated by TMA, marking the temperature at which a significant change in the expansion behavior occurs. A low CTE is indicative of a rigid and stable network structure, which is a desirable property for high-performance materials. nih.gov

Morphological and Microstructural Characterization Techniques

Atomic Force Microscopy (AFM) for Surface Topography and Phase Separation

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a material's surface at the nanoscale. spectraresearch.com It operates by scanning a sharp tip attached to a cantilever across the sample surface. The deflections of the cantilever are monitored to create a height map of the surface. AFM is particularly well-suited for characterizing polymer films, as it can reveal details about surface roughness, grain structure, and defects. usda.gov

For polymers derived from this compound, AFM can be used to assess the surface quality of thin films or coatings. For instance, the root-mean-square (RMS) surface roughness can be quantified from AFM topography images, which is a critical parameter for applications requiring smooth and uniform surfaces. spectraresearch.com Studies on other polymer films have shown that surface roughness can be influenced by processing conditions and the incorporation of additives, with AFM providing a direct visualization of these changes. spectraresearch.comresearchgate.net

| AFM Mode | Primary Output | Information Gained for Polymer Networks |

|---|---|---|

| Topography (Tapping or Contact Mode) | Height Map | Surface roughness (e.g., RMS), feature size and distribution, presence of defects or grains. spectraresearch.comusda.gov |

| Phase Imaging (Tapping Mode) | Phase Shift Map | Qualitative mapping of different polymer phases, visualization of microphase separation in blends or copolymers. mdpi.com |

Transmission Electron Microscopy (TEM) for Nanoscale Morphology

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to form an image. It offers significantly higher resolution than light microscopy, enabling the visualization of nanoscale features within the bulk of a material. For polymers, TEM can reveal information about morphology, phase distribution, and the structure of ordered domains.

In the context of polymers containing vinylbenzyl ether units, TEM is instrumental in characterizing the morphology of blends and block copolymers. For instance, in a study of thermoset/thermoplastic blends of poly(2,6-dimethyl-1,4-phenylene ether)/bis(vinylphenyl) ethane, a system structurally related to this compound, conventional TEM imaging did not show evidence of phase separation. researchgate.net However, by using Energy-Filtering TEM (EFTEM), which can create maps based on elemental composition, researchers were able to visualize the distinct phases. Oxygen mapping clearly distinguished the oxygen-rich poly(phenylene ether)-rich phase from the oxygen-poor bis(vinylphenyl) ethane-rich phase. researchgate.net This demonstrates the capability of advanced TEM techniques to elucidate the nanoscale morphology even in systems with low intrinsic contrast.

For block copolymers, TEM can directly visualize the self-assembled nanostructures, such as lamellae, cylinders, or spheres, confirming the long-range order and morphology suggested by other techniques like SAXS. researchgate.net

Small Angle X-ray Scattering (SAXS) for Domain Structure Analysis

Small-Angle X-ray Scattering (SAXS) is a non-destructive analytical technique used to probe the structure of materials on a length scale typically ranging from 1 to 100 nm. It is exceptionally useful for characterizing the nanoscale domain structures in microphase-separated block copolymers and polymer blends. The technique measures the intensity of X-rays scattered by a sample at very small angles, and the resulting scattering pattern provides statistical information about the size, shape, and arrangement of these domains.

For block copolymers incorporating this compound, SAXS can be used to determine the type of ordered morphology. The positions of the scattering peaks in a 1D SAXS profile are characteristic of the lattice structure formed by the microdomains. For example, peaks with relative q-positions of 1:√2:√3 are indicative of a body-centered cubic (BCC) arrangement of spherical domains. nsrrc.org.tw

The primary scattering peak (q*) can be used to calculate the characteristic domain spacing (d) of the morphology using Bragg's law in reciprocal space:

d = 2π / q*

SAXS is also highly effective for in-situ studies, allowing researchers to monitor morphological transitions as a function of temperature. For example, a temperature-resolved SAXS study on a block copolymer system showed that the sharp diffraction peaks characteristic of a BCC-packed lattice were maintained up to 140 °C. At higher temperatures (e.g., 160 °C), the disappearance of higher-order peaks and the depression of the primary peak intensity indicated a transition from a long-range ordered structure to disordered micelles. nsrrc.org.tw Such analysis provides crucial information on the thermal stability of the nanostructure in this compound-based block copolymers.

| Morphology | Relative Scattering Peak Positions (q/q*) |

|---|---|

| Lamellar | 1, 2, 3, 4, ... |

| Hexagonal Cylinders | 1, √3, √4, √7, ... |

| Body-Centered Cubic (BCC) Spheres | 1, √2, √3, √4, ... nsrrc.org.tw |

Scanning Electron Microscopy (SEM) for Surface and Cross-sectional Morphology

Scanning Electron Microscopy (SEM) is an imaging technique that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. SEM is particularly useful for characterizing the micron-scale morphology of polymers, such as the structure of porous networks or the surface of polymer particles.

For networks of this compound, which is a divinyl monomer, polymerization in the presence of a porogenic solvent can lead to the formation of porous polymer resins. SEM is the ideal tool to visualize the resulting porous architecture. SEM micrographs can reveal the size and interconnectivity of the pores, as well as the morphology of the polymer globules that form the network structure. Studies on analogous porous poly(divinylbenzene) resins have used SEM to elucidate the textural properties and morphology of the polymer particles. researchgate.net

SEM can be used to examine both the external surface of polymer particles and the internal porous structure by analyzing fractured cross-sections. This information is vital for applications where a high surface area is required, such as in chromatography, catalysis, or as support materials. The magnification and depth of field provided by SEM allow for a comprehensive understanding of the three-dimensional structure of these crosslinked polymer networks.

Advanced Characterization of Electrical and Surface Properties of Derived Materials

The performance of polymeric materials in advanced applications, particularly in electronics and high-frequency communication, is intrinsically linked to their electrical and surface properties. For networks derived from this compound and related monomers, a detailed understanding of these characteristics is crucial. Advanced analytical techniques provide the necessary insights into dielectric behavior and surface interactions, guiding material design and optimization.

Dielectric Relaxation Spectroscopy (DRS)